![molecular formula C19H24N4 B2871217 5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890618-38-9](/img/structure/B2871217.png)
5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. These properties can be determined through a variety of laboratory techniques .Applications De Recherche Scientifique
Phosphodiesterase Inhibitors
Compounds structurally related to pyrazolo[1,5-a]pyrimidines have been identified as specific inhibitors of cyclic GMP specific (type V) phosphodiesterase, showcasing potential for antihypertensive activity through oral administration. Their ability to modulate cellular activity related to cGMP-specific phosphodiesterases opens avenues for cardiovascular therapeutic research, especially in the development of antihypertensive agents (B. Dumaitre & N. Dodic, 1996).
Benzodiazepine Receptor Ligands
Reactivity studies of pyrazolo[1,5-a]pyrimidines have led to the synthesis of derivatives with potential as benzodiazepine receptor ligands. This research contributes to the understanding of structure-activity relationships within this class of compounds, providing insights into their potential use in neuropsychiatric disorder treatments (F. Bruni et al., 1994).
Anticancer and Anti-inflammatory Agents
Certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These studies highlight the therapeutic potential of these compounds in oncology and inflammation management, indicating a promising area of research for developing new treatments (G. Auzzi et al., 1983).
Antimicrobial Activities
The synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives has also shown potential antimicrobial activities. This suggests their usefulness in combating microbial infections, further expanding the scope of scientific research applications for compounds within this chemical class (S. Riyadh, 2011).
PET Ligand for Imaging
Additionally, the development of PET ligands based on pyrazolo[1,5-a]pyrimidine derivatives for in vivo imaging of CRF1 receptors underscores their application in neuroscience research, particularly for studying stress-related disorders and their impact on the brain (J. Kumar et al., 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-13(2)10-11-20-18-14(3)15(4)22-19-17(12-21-23(18)19)16-8-6-5-7-9-16/h5-9,12-13,20H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOALJABQPPKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2871134.png)
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2871135.png)
![Ethyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2871137.png)
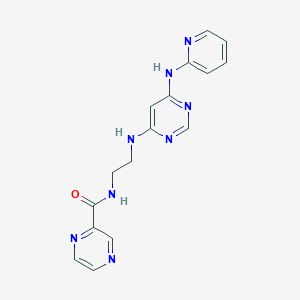
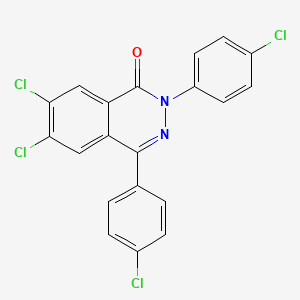

![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide](/img/structure/B2871143.png)
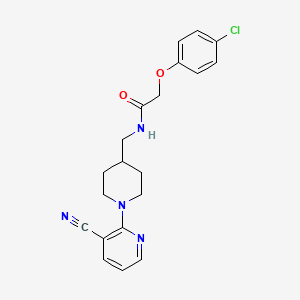
![(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2871150.png)
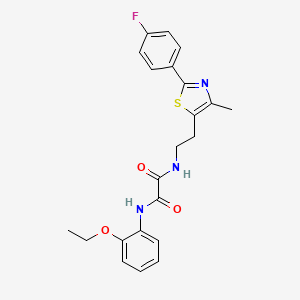
![2-{[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2871152.png)
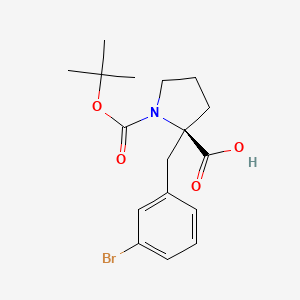
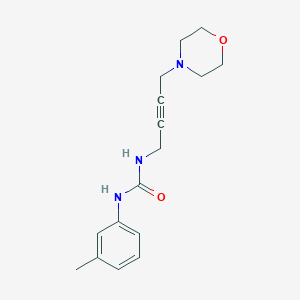
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2871157.png)
